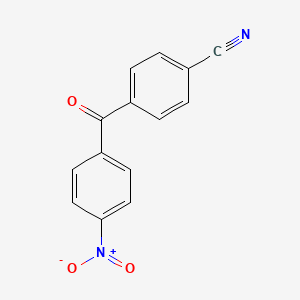

4-Cyano-4'-nitrobenzophenone

Description

Contextualization within Benzophenone (B1666685) Derivatives and Electron-Withdrawing Aromatic Systems

4-Cyano-4'-nitrobenzophenone belongs to the class of benzophenone derivatives, which are compounds characterized by a diphenyl ketone core structure. vulcanchem.com The strategic placement of a cyano group (-CN) on one aromatic ring and a nitro group (-NO₂) on the other, both at the para position, defines its specific nature. vulcanchem.com

Both the cyano and nitro groups are strong electron-withdrawing groups. This electronic feature significantly influences the molecule's reactivity and properties. The presence of these groups decreases the electron density of the aromatic rings and enhances the electrophilicity of the carbonyl carbon. The dual substitution with two different electron-withdrawing groups creates an unsymmetrical electronic environment, which can lead to unique photophysical and chemical behaviors. cdnsciencepub.com Research on related substituted diphenylmethylenes indicates that having a strong electron-withdrawing group on one ring and an electron-donating group on the other can lead to a significant separation of unpaired electrons, a concept known as merostabilization. cdnsciencepub.com While this compound has two withdrawing groups, the asymmetry in their electronic influence is a key feature for study. The nitro group generally exerts a stronger electron-withdrawing effect than the cyano group. This distinct electronic profile makes the compound a valuable substrate for investigating structure-activity relationships and reaction mechanisms in organic chemistry.

Overview of Strategic Research Domains Pertaining to this compound

The specific chemical characteristics of this compound make it a versatile compound in several key research areas. Its primary applications are as a chemical intermediate and a functional material.

Detailed research domains include:

Organic Synthesis : The compound serves as a versatile building block for creating more complex molecules. vulcanchem.com The nitro and cyano groups offer multiple pathways for chemical transformation. For instance, the nitro group can be reduced to an amine (4-cyano-4'-aminobenzophenone), and the cyano group can be hydrolyzed to a carboxylic acid or an amide, providing routes to a wide range of derivatives. vulcanchem.com

Materials Science : The dipolar nature imparted by the cyano and nitro substituents makes it a candidate for applications in materials science. vulcanchem.com There is interest in its potential use in the synthesis of liquid crystals, where dipolar characteristics can enhance mesogenic properties. vulcanchem.com It is also explored in the context of coordination polymers, as the functional groups can facilitate metal-ligand interactions. vulcanchem.com

Polymer Chemistry : It is utilized as a precursor or photoinitiator in the synthesis of high-performance polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them potentially suitable for advanced applications.

Photophysical Studies : Compounds with strong electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties, such as sensitivity to solvent polarity and potential for use as fluorescent probes. researchgate.net The study of such properties in asymmetrically substituted benzophenones like this compound contributes to the fundamental understanding of light-matter interactions in organic molecules. nih.gov

Table 2: Summary of Research Applications

| Research Domain | Specific Application |

| Organic Synthesis | Intermediate for complex organic molecules; precursor for pharmaceuticals. vulcanchem.com |

| Materials Science | Precursor for liquid crystals and coordination polymers. vulcanchem.com |

| Polymer Chemistry | Component in the synthesis of high-performance polymers; photoinitiator. vulcanchem.com |

| Photochemistry | Subject of photophysical property studies. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQOHWCUSCBNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568593 | |

| Record name | 4-(4-Nitrobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68271-77-2 | |

| Record name | 4-(4-Nitrobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Cyano 4 Nitrobenzophenone

Diverse Synthetic Pathways for the Preparation of 4-Cyano-4'-nitrobenzophenone

The synthesis of this compound, a versatile intermediate in organic synthesis, can be achieved through several strategic pathways. These methods primarily involve the construction of the benzophenone (B1666685) core followed by the introduction or modification of the cyano and nitro functionalities.

Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized strategy for the formation of the carbon-carbon bond that constitutes the benzophenone framework. vulcanchem.comlookchem.com These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent. For the synthesis of substituted benzophenones, including the nitro- and cyano-substituted derivatives, Suzuki and Stille couplings are among the most prominent methods.

In a typical Suzuki coupling approach, an arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base. For instance, the reaction of 4-nitrobenzoyl chloride with an appropriate arylboronic acid can yield the corresponding 4-nitrobenzophenone (B109985) derivative. chemicalbook.com The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Similarly, the Stille coupling utilizes an organotin reagent in place of the boronic acid. While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods in many applications.

A notable development in this area is the carbonylative cross-coupling reaction, where carbon monoxide is incorporated during the coupling process to form the ketone functionality. This approach allows for the synthesis of unsymmetrical biaryl ketones from aryl iodides and arylboronic acids using a palladium catalyst. lookchem.com

Oxidative Coupling and Related Methods for Nitrobenzophenone Class Compounds

Oxidative coupling methods provide an alternative route to benzophenone derivatives, often proceeding through the formation of radical intermediates. rsc.org While direct oxidative coupling of two different aromatic rings to form a specific unsymmetrical benzophenone like this compound can be challenging in terms of regioselectivity, related methods have been developed for the synthesis of nitrobenzophenone class compounds.

One such method involves the base-mediated aerobic oxidative acylation of nitroarenes. scispace.com This approach utilizes air as the oxidant and avoids the need for strong or expensive chemical oxidants and transition metal catalysts. For example, a method for preparing 4-nitrobenzophenone type compounds involves reacting 4-chloronitrobenzene with an aryl acetate (B1210297) in an organic solvent in the presence of a base and under an air atmosphere. google.com This process is advantageous due to its simplicity and the use of readily available starting materials.

Regioselective Synthesis Strategies for Substituted Benzophenones

Achieving regioselectivity is a critical aspect of synthesizing polysubstituted aromatic compounds like this compound. researchgate.net Benzannulation reactions, which involve the construction of a benzene (B151609) ring from acyclic precursors, offer a powerful approach to control the substitution pattern. researchgate.netkisti.re.kr These methods can provide access to highly substituted benzophenones that are difficult to obtain through traditional electrophilic aromatic substitution.

For instance, a [3+3] benzannulation reaction can be employed to create substituted biaryl ketones. researchgate.net This strategy involves the reaction of α,β-unsaturated aldehydes and ketones with suitable partners under mild, open-flask conditions, often using atmospheric oxygen as the oxidant. acs.org

Another strategy for regioselective synthesis involves the use of directing groups. nih.gov For example, imine directing groups can be used to control the position of C-H functionalization in unsymmetrical ketones. While this specific method focuses on hydroxylation, the principle of using directing groups to achieve regioselectivity is broadly applicable in the synthesis of substituted benzophenones. The electronic properties of substituents on the benzophenone rings can also influence the regioselectivity of further reactions. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, the cyano and nitro groups can be further transformed into a variety of other functional groups, highlighting the compound's utility as a versatile intermediate. imperial.ac.uksolubilityofthings.comscribd.comcompoundchem.com

The nitro group is readily reduced to an amino group (NH₂) using various reducing agents. vulcanchem.com Common methods include catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). vulcanchem.com This transformation yields 4-cyano-4'-aminobenzophenone, a key precursor for various applications. The nitro group can also direct incoming electrophiles to the meta position during electrophilic aromatic substitution, although steric hindrance may play a role. vulcanchem.com

The cyano group (C≡N) can also undergo several important transformations. vulcanchem.com It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂) group. vulcanchem.com The cyano group can also participate in nucleophilic substitution reactions, allowing for its replacement with other functional groups. vulcanchem.com Furthermore, the cyano group can be a target for derivatization agents to facilitate analysis, for example, in chromatography. mdpi.comnih.gov

Derivatization of the ketone carbonyl group is also possible. For instance, reaction with hydroxylamine (B1172632) can form an oxime, and reaction with hydrazines can yield hydrazones. These derivatizations can be useful for characterization and for introducing new functionalities into the molecule.

Here is an interactive data table summarizing key functional group interconversions of this compound:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Nitro (-NO₂) | H₂/Pd-C or SnCl₂/HCl | Amino (-NH₂) | vulcanchem.com |

| Cyano (-C≡N) | H₃O⁺ (acidic hydrolysis) | Carboxylic Acid (-COOH) | vulcanchem.com |

| Cyano (-C≡N) | H₂O, OH⁻ (basic hydrolysis) | Amide (-CONH₂) | vulcanchem.com |

| Carbonyl (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CHOH) | chemistrystudent.com |

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and for designing new synthetic transformations. The presence of the electron-withdrawing nitro and cyano groups, along with the carbonyl group, significantly influences the molecule's electronic properties and reactivity.

Nucleophilic Addition Reaction Mechanisms

The carbonyl group in benzophenones is susceptible to nucleophilic addition. uobasrah.edu.iq The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, making it a target for nucleophiles. uobasrah.edu.iq

In the case of this compound, the electron-withdrawing nature of both the cyano and nitro groups further increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenone.

A classic example of a nucleophilic addition reaction is the formation of a cyanohydrin by the addition of a cyanide ion (CN⁻) to the carbonyl carbon. uobasrah.edu.iqchemguide.co.uk The mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the negatively charged oxygen atom yields the cyanohydrin. uobasrah.edu.iq

The general mechanism for the base-catalyzed nucleophilic addition to a ketone is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a protic solvent or a weak acid gives the final alcohol product. chemistrystudent.com

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. uobasrah.edu.iq

The reactivity of the carbonyl group in this compound can be leveraged in various synthetic applications, including the formation of alcohols via reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrystudent.com The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. chemistrystudent.com

Photoreduction Processes and Radical Chemistry

The photoreduction of this compound is primarily dictated by the behavior of the nitroaromatic chromophore. While direct studies on this specific molecule are not extensively detailed in the literature, the mechanism can be inferred from the well-documented photoreduction of analogous compounds, such as 4-cyano-1-nitrobenzene. rsc.org The process is initiated by the photoexcitation of the nitro compound to its triplet state.

Upon irradiation, typically with UV light, the this compound molecule absorbs a photon, promoting it to an excited singlet state, which then undergoes efficient intersystem crossing to the more stable triplet state. In the presence of a suitable hydrogen donor solvent, such as propan-2-ol, the triplet nitro compound initiates a hydrogen abstraction reaction from the solvent. rsc.org This results in the formation of a radical pair, consisting of the 4-cyanophenyl-4'-nitrophenylketyl radical and a radical derived from the solvent (e.g., the 2-hydroxy-2-propyl radical from propan-2-ol).

The subsequent fate of this geminate radical pair can follow several pathways:

Hydrogen re-transfer: The radicals can re-transfer a hydrogen atom, leading back to the ground state reactants. rsc.org

Diffusion: The radical pair can diffuse apart into the bulk solution as free radicals.

Second hydrogen transfer: A second hydrogen transfer can occur to yield acetone (B3395972) (from the propan-2-ol radical) and the corresponding 4-cyano-4'-nitrosophenylhydroxylamine. rsc.org

The hydroxylamine derivative is often an intermediate that can lead to further products. It can be converted into the corresponding nitroso derivative, which may itself be photochemically active. rsc.org The complex reaction mixture can involve further reactions between these intermediates, potentially regenerating the initial nitro compound or forming other stable products like the corresponding amine. The presence of both a strong electron-withdrawing nitro group and a cyano group on the benzophenone core influences the electronic properties and reactivity of the radical intermediates formed. vulcanchem.com

The radical chemistry of this compound is central to its photoreduction. The key radical species involved are the initial ketyl radical anion formed after excitation and subsequent hydrogen abstraction or electron transfer. The stability and reactivity of this radical are influenced by the delocalization of the unpaired electron across the benzophenone framework, which is enhanced by the para-substituents. Electron Paramagnetic Resonance (EPR) spectroscopy studies on related 4-substituted nitrobenzenes have been instrumental in identifying the formation of nitrobenzene (B124822) radical anions during photoreduction in the presence of amines. rsc.org These studies show that the formation of subsequent radicals, such as α-aminoalkyl radicals from amine donors, is dependent on the electronic nature of the substituents. rsc.org

Table 1: Intermediates and Products in the Photoreduction of Related Nitroaromatic Compounds

| Initial Compound | Hydrogen Donor | Key Intermediates | Final Products (illustrative) | Reference |

| 4-Cyano-1-nitrobenzene | Propan-2-ol | 4-cyanophenylhydroxylamine radical, 4-cyanophenylhydroxylamine, 4-cyanonitrosobenzene | Acetone, 4-cyanoaniline | rsc.org |

| 4-Nitrophenol | Hydrazine | 4-nitrophenolate ion | 4-aminophenol | nih.gov |

| Nitrobenzenes with electron-donating substituents | Triethylamine | Nitrobenzene radical anion, α-aminoethyl radical | Nitrosobenzene | rsc.org |

Electron Transfer Pathways

The electron-deficient nature of this compound, conferred by the strongly electron-withdrawing nitro (NO₂) and cyano (CN) groups, makes it a potent electron acceptor, particularly in its photoexcited state. vulcanchem.com This property governs its involvement in electron transfer pathways, which are fundamental to its function as a photoinitiator in polymer chemistry and as a photosensitizer. vulcanchem.comnih.gov

Upon photoexcitation, the triplet state of this compound can readily accept an electron from a suitable electron donor. This process, known as a Single Electron Transfer (SET), is a key initiation step in many photochemical reactions. scispace.com The formation of a radical ion pair, consisting of the radical anion of this compound and the radical cation of the donor molecule, is the primary outcome of this event.

The general mechanism can be described as follows:

Excitation: CNP-NO₂ + hν → (CNP-NO₂)*

Electron Transfer: (CNP-NO₂)* + D → [CNP-NO₂]•⁻ + D•⁺

Where CNP-NO₂ is this compound and D is an electron donor (e.g., an amine, an ether, or an alkene).

The efficiency of this electron transfer is dependent on the redox potentials of both the excited acceptor and the ground-state donor. Studies on related nitroaromatic compounds demonstrate that the reduction potentials are well-correlated with the donor-acceptor characteristics of the substituents. rsc.org The presence of both cyano and nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a strong oxidant in its excited state.

In other contexts, intramolecular electron transfer is also a possibility, especially in molecules where a donor moiety is covalently linked to the nitroaromatic acceptor. Studies on 4-(2-nitrophenyl)-1,4-dihydropyridines have shown that the excited state is deactivated by an exothermic electron transfer from the dihydropyridine (B1217469) ring (donor) to the nitrobenzene moiety (acceptor). nih.gov This initial electron transfer is followed by a proton transfer, leading to the final photoproducts. nih.gov While this compound does not have an internal donor, this principle highlights the strong driving force for electron transfer to the nitroaromatic system upon photoexcitation.

Electronic Structure and Photophysical Properties of 4 Cyano 4 Nitrobenzophenone

Intramolecular and Intermolecular Charge Transfer Phenomena

The defining electronic feature of 4-Cyano-4'-nitrobenzophenone is the pronounced charge transfer (CT) character, which is observable both within a single molecule (intramolecular) and between adjacent molecules (intermolecular). Organic molecules containing a nitro group are known for their strong intramolecular charge transfer character due to the group's potent electron-withdrawing nature. rsc.org This inherent charge transfer is fundamental to understanding its photophysical and electrochemical behavior.

Influence of Strong Electron-Withdrawing Groups on Electronic Transitions

The electronic transitions in this compound are heavily influenced by the presence of the para-substituted cyano (-CN) and nitro (-NO₂) groups. Both are powerful electron-withdrawing groups (EWGs) that significantly modify the electronic distribution of the parent benzophenone (B1666685) structure.

Energy Level Modification : The EWGs lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This effect makes the molecule a better electron acceptor. The presence of EWGs results in a more favorable (less negative) reduction potential compared to benzophenones with electron-donating groups. researchgate.net

HOMO-LUMO Gap : The stabilization of the LUMO leads to a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. scialert.net This smaller energy gap results in a bathochromic (red) shift in the molecule's absorption spectrum, meaning it absorbs light at longer wavelengths compared to unsubstituted benzophenone. researchgate.net

Charge Transfer Character : Upon photoexcitation, an electronic transition occurs that promotes an electron from a bonding or non-bonding orbital to an antibonding orbital. In this molecule, the transition has a significant intramolecular charge transfer (ICT) character. Electron density is relocated from the benzophenone core, which acts as the donor, to the substituent groups, particularly the nitro group, which is a very strong electron acceptor. rsc.org This ICT is a key feature of "push-pull" systems, although in this case, it is more of a "pull-pull" system where both rings have withdrawing groups, creating a highly electron-deficient molecule. Studies on related donor-acceptor molecules show that this charge transfer can be ultrafast, occurring on a picosecond or even sub-picosecond timescale following initial excitation to a locally excited (LE) state. nih.gov

Solvatochromic Behavior and Solvent-Dependent Charge Transfer Excited States

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. Molecules with a large difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism, and this compound is a prime example. nih.gov

The photophysical properties of such donor-acceptor systems are extremely sensitive to the solvent environment because the excited states possess considerable charge-transfer character. nih.gov Upon excitation, the molecule's dipole moment greatly increases. nih.gov This leads to distinct interactions with solvent molecules of varying polarity.

In Nonpolar Solvents : In a nonpolar environment, the non-polar, locally excited (LE) state is less affected, and the emission often resembles that of the individual chromophores. nih.gov

In Polar Solvents : As solvent polarity increases, the highly polar ICT excited state is significantly stabilized through dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the ICT state. nih.govnih.gov Consequently, the fluorescence emission from this state shifts to lower energies (longer wavelengths), a phenomenon known as positive solvatochromism. The radiative decay rate constant tends to decrease as the solvent polarity increases and the molecule becomes more dipolar. nih.gov In highly polar solvents, non-radiative decay pathways, such as intersystem crossing, often become dominant. nih.gov

Protic vs. Aprotic Solvents : The behavior can be further modified in protic solvents (e.g., alcohols) compared to aprotic solvents (e.g., acetonitrile). Protic solvents can form specific hydrogen bonds with the nitro and cyano groups, leading to additional stabilization of the charge-transfer state and potentially causing drastic effects on the UV-VIS spectrum that go beyond simple dielectric continuum models. rsc.org

The table below illustrates the expected solvatochromic shift in a molecule with significant charge-transfer character.

| Solvent | Polarity | Expected Emission Wavelength | Predominant Excited State |

| n-Hexane | Nonpolar | Shorter | Locally Excited (LE) |

| Dioxane | Low | Intermediate | LE / ICT Equilibrium |

| Acetonitrile | High | Longer | Intramolecular Charge Transfer (ICT) |

| Methanol | High (Protic) | Longest | H-Bonded ICT |

Excited State Dynamics and Relaxation Pathways

Upon absorption of a photon, this compound enters a complex and rapid series of processes to dissipate the excess energy. The specific pathways and their efficiencies are highly dependent on factors like the solvent environment. rsc.org

Initial Excitation : The process begins with the absorption of light, promoting the molecule to an initial Franck-Condon or locally excited (LE) singlet state (S₁). nih.govnih.gov

Intramolecular Charge Transfer (ICT) : In polar solvents, the LE state rapidly evolves into the more stable, charge-transfer (ICT) state. rsc.org This transition is often associated with structural rearrangements, such as the twisting of the phenyl rings relative to the central carbonyl group, to form a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgresearchgate.net This twisting helps to further separate the charge and stabilize the excited state. The rate of this process can be extremely fast, often occurring on the femtosecond to picosecond timescale. nih.gov

Relaxation from the Excited Singlet State : From the ICT/TICT state, the molecule can relax via several competing channels:

Fluorescence : The molecule can return to the ground state (S₀) by emitting a photon. The energy (and therefore wavelength) of this fluorescence is highly solvent-dependent, as described by its solvatochromic behavior. nih.gov

Internal Conversion (IC) : This is a non-radiative transition to a lower-energy electronic state of the same spin multiplicity (e.g., S₁ → S₀). This process releases energy as heat and is often a major decay pathway.

Intersystem Crossing (ISC) : A crucial pathway for benzophenones is intersystem crossing, a non-radiative transition between states of different spin multiplicity, most commonly from the lowest excited singlet state (S₁) to an excited triplet state (T₁). rsc.orgconicet.gov.ar The presence of the carbonyl group and heavy atoms can enhance the rate of ISC. This process is often very efficient in benzophenone derivatives.

Relaxation from the Excited Triplet State : The populated triplet state is typically long-lived compared to the singlet state. It can relax via:

Phosphorescence : Radiative decay from T₁ to S₀. This is a spin-forbidden process and is therefore much slower than fluorescence, often occurring on the microsecond to second timescale.

Non-radiative Decay : The T₁ state can also decay non-radiatively back to the S₀ ground state.

Photochemistry : The long lifetime and diradical character of the triplet state make it the primary state responsible for the photochemical reactivity of many benzophenones, such as in hydrogen abstraction or cycloaddition reactions. beilstein-journals.org

Photoredox Processes and Electrochemical Potentials

Photoredox catalysis utilizes molecules that, upon light absorption, can engage in single-electron transfer (SET) processes, acting as either photo-oxidants or photo-reductants. catalysis.blogrsc.org this compound, with its electron-deficient nature, is well-suited to act as a photo-oxidant.

Upon excitation, an electron is moved to a higher energy orbital (the LUMO), creating a vacancy in a lower energy orbital (the HOMO). This makes the excited molecule both a stronger oxidant (more easily accepts an electron into the half-empty HOMO) and a stronger reductant (more easily donates the high-energy electron from the LUMO).

For this compound, the presence of two strong EWGs makes it a poor electron donor but a potent electron acceptor, especially in its excited state. The reduction potential of benzophenone derivatives is made more favorable (more positive or less negative) by the addition of EWGs. researchgate.net In a photoredox cycle, the excited catalyst would accept an electron from a substrate, generating a radical anion of the catalyst and a radical cation of the substrate, thereby initiating a chemical reaction. nih.gov

The electrochemical properties, typically measured by cyclic voltammetry, provide quantitative data on these processes. The first reversible reduction of substituted benzophenones leads to the formation of a stable radical anion. researchgate.net

The table below, based on data for related compounds, illustrates how electron-withdrawing substituents make the reduction potential of benzophenone more favorable. researchgate.net

| Compound | Substituent(s) | First Reduction Potential (Epc vs. FcH/FcH+ in ACN) |

| 4-Me-benzophenone | -Me (Donating) | -2.275 V |

| 4-OMe-benzophenone | -OMe (Donating) | -2.236 V |

| Benzophenone | None | -2.181 V |

| 4-Cl-benzophenone | -Cl (Withdrawing) | -2.062 V |

| This compound | -CN, -NO₂ (Strongly Withdrawing) | Expected to be significantly less negative than -2.062 V |

This table demonstrates the established trend. The exact value for this compound requires specific experimental measurement but is predicted to be one of the most favorable (least negative) in the series due to the combined effect of two powerful EWGs.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 4 Nitrobenzophenone

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The IR and Raman spectra are complementary; some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa. lu.se For a molecule like 4-Cyano-4'-nitrobenzophenone, the spectra are dominated by characteristic vibrations of its key functional groups.

Key Vibrational Modes:

Cyano Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks. It appears as a sharp and intense absorption in the IR spectrum, typically in the range of 2240–2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The conjugation with the aromatic ring slightly lowers its frequency compared to saturated nitriles. spectroscopyonline.com

Nitro Group (NO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as_) at higher wavenumbers (typically 1550-1500 cm⁻¹) and a symmetric stretch (ν_s_) at lower wavenumbers (1360-1300 cm⁻¹). These bands are usually very strong in the IR spectrum.

Carbonyl Group (C=O): The benzophenone (B1666685) core gives rise to a strong C=O stretching band. In related benzophenone structures, this peak is observed around 1660 cm⁻¹. ncl.res.in Its exact position can be influenced by the electronic effects of the para-substituents.

Aromatic Rings (C=C and C-H): The benzene (B151609) rings exhibit several characteristic vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. rasayanjournal.co.in Ring stretching vibrations (C=C) appear in the 1600–1450 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to calculate the vibrational wavenumbers and assign the observed spectral bands with high confidence. rasayanjournal.co.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Cyano (-C≡N) | Stretching (νC≡N) | 2240 - 2220 | Strong, Sharp |

| Carbonyl (>C=O) | Stretching (νC=O) | ~1660 | Strong |

| Nitro (-NO₂) | Asymmetric Stretching (νasNO₂) | 1550 - 1500 | Very Strong |

| Symmetric Stretching (νsNO₂) | 1360 - 1300 | Strong | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=C Ring Stretching | 1600 - 1450 | Medium to Strong |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Spin Density Distribution

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique specifically designed to study chemical species that possess one or more unpaired electrons. bhu.ac.inutexas.edu While this compound is a diamagnetic molecule in its ground state, its radical anion can be generated, typically through electrochemical or chemical reduction. The electron-withdrawing nitro group makes this compound particularly susceptible to accepting an electron to form a stable radical anion.

The ESR spectrum of this radical intermediate provides invaluable information about the distribution of the unpaired electron's spin density across the molecule. This is achieved by analyzing the hyperfine coupling, which is the interaction of the unpaired electron with magnetic nuclei (those with a nuclear spin, I ≠ 0), such as ¹H and ¹⁴N. fu-berlin.de

For the this compound radical anion:

Hyperfine Coupling to ¹⁴N: The primary interaction is expected with the nitrogen nucleus (I=1) of the nitro group, which will split the ESR signal into a characteristic triplet (three lines of equal intensity). The magnitude of this splitting constant (aN) is directly related to the spin density on the nitro group.

Hyperfine Coupling to ¹H: Smaller couplings are expected from the eight aromatic protons (I=1/2). These will create further splitting on each of the three main nitrogen lines, resulting in a complex but interpretable pattern. Protons on the nitrophenyl ring are expected to have larger coupling constants than those on the cyanophenyl ring, indicating that a significant portion of the spin density resides on the nitro-substituted ring.

The g-value, the center of the ESR signal, is also a characteristic property of the radical and is influenced by its electronic structure. utexas.edu

| Parameter | Description | Expected Observation for Radical Anion |

|---|---|---|

| g-value | Center of the ESR signal, characteristic of the radical's environment. | Close to the free-electron value (~2.00), typical for organic radicals. |

| Hyperfine Splitting (aN) | Interaction with the ¹⁴N nucleus of the -NO₂ group. | A primary triplet splitting pattern. The magnitude indicates high spin density on the nitro group. |

| Hyperfine Splitting (aH) | Interaction with the aromatic protons. | Secondary, smaller splittings. Two distinct sets of couplings for the two non-equivalent aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule that occur upon absorption of light in the 200–700 nm range. libretexts.org The extensive conjugated π-electron system of this compound, which spans both aromatic rings and the carbonyl group, gives rise to a rich UV-Vis spectrum.

The spectrum is expected to show several absorption bands corresponding to different types of electronic transitions:

π→π Transitions:* These high-intensity absorptions result from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They are characteristic of the conjugated aromatic and carbonyl systems and typically occur at shorter wavelengths (higher energy).

n→π Transitions:* This transition involves promoting a non-bonding electron (n), specifically from a lone pair on the carbonyl oxygen, to a π* antibonding orbital. libretexts.org These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π→π* transitions. shu.ac.uk

Intramolecular Charge Transfer (ICT) Band: A key feature of molecules with electron-donating and electron-accepting groups linked by a conjugated system is the appearance of a charge-transfer (CT) band. libretexts.orgyoutube.com In this compound, the nitro group acts as a powerful electron acceptor. Excitation by light can promote an electron from an orbital primarily located on the cyanophenyl moiety to an orbital centered on the nitrophenyl moiety. This transition is often intense and can be sensitive to solvent polarity (solvatochromism), a useful diagnostic feature to distinguish it from d-d transitions in metal complexes. libretexts.org

| Electronic Transition | Description | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation of a non-bonding electron (from C=O) to a π antibonding orbital. | > 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

| Charge Transfer (CT) | Excitation involving significant redistribution of electron density between molecular fragments. | Long wavelength, potentially in the visible region | High |

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR for structural insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR: Based on data from the parent compounds, 4-cyanobenzophenone and 4-nitrobenzophenone (B109985), a precise prediction of the NMR spectra for this compound can be made. rsc.org The molecule possesses two distinct aromatic systems.

¹H NMR: The spectrum will show two pairs of doublets in the aromatic region (typically δ 7.5-8.5 ppm). Due to the strong electron-withdrawing effect of the nitro group, the protons on the nitrophenyl ring are expected to be significantly downfield (at a higher chemical shift) compared to those on the cyanophenyl ring. rsc.org

¹³C NMR: The spectrum will display distinct signals for each carbon atom. The carbonyl carbon (C=O) will appear far downfield (~194 ppm). The cyano carbon (C≡N) has a characteristic shift around 117 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons directly attached to the nitro and cyano groups being significantly affected. rsc.org

| Nucleus | Position | Expected Chemical Shift (ppm) | Comment |

|---|---|---|---|

| ¹H | Protons on Nitrophenyl Ring | > 8.0 | Two sets of AA'BB' systems (appearing as two doublets each). |

| Protons on Cyanophenyl Ring | < 8.0 | ||

| ¹³C | Carbonyl (C=O) | ~194 | Characteristic ketone chemical shift. rsc.org |

| Cyano (C≡N) | ~117 | Characteristic nitrile chemical shift. rsc.org | |

| C-NO₂ | ~150 | Quaternary carbon, downfield due to -NO₂ group. rsc.org | |

| C-CN | ~115 | Quaternary carbon. rsc.org |

Advanced NMR Techniques:

2D NMR: Two-dimensional NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons on each of the aromatic rings, confirming their coupling relationships.

Solid-State NMR (SSNMR): While solution NMR provides data on molecules in a dynamic, solvated state, SSNMR gives insights into the structure in the solid phase. ethz.ch Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net SSNMR is particularly valuable for studying polymorphism (the existence of different crystal forms), molecular conformation, and intermolecular packing arrangements, which are averaged out in solution. ethz.ch

Crystallography and Solid State Studies of 4 Cyano 4 Nitrobenzophenone

Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Detailed information from single-crystal X-ray diffraction analysis, which would include crystallographic data such as the unit cell dimensions, space group, and atomic coordinates, is not available in the public domain. Consequently, a specific analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles, cannot be provided. Furthermore, a description of the crystal packing, which details how the molecules are arranged in the solid state, cannot be accurately generated without this fundamental data.

Supramolecular Assembly and Crystal Engineering Principles

Without access to the crystal structure, a definitive analysis of the supramolecular assembly of 4-Cyano-4'-nitrobenzophenone is not possible. The principles of crystal engineering that govern the formation of its solid-state architecture, driven by various intermolecular forces, can only be speculated upon in the absence of experimental data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystalline State

A rigorous analysis of the intermolecular interactions present in the crystalline state of this compound, such as potential hydrogen bonds involving the nitro group or π-π stacking interactions between the aromatic rings, requires precise knowledge of the intermolecular distances and geometries. As the crystal structure is not available, a detailed and accurate description of these interactions cannot be formulated.

Computational and Theoretical Chemistry of 4 Cyano 4 Nitrobenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure of molecules like 4-Cyano-4'-nitrobenzophenone. These computational approaches allow for the precise determination of molecular orbitals and other electronic properties that govern the compound's reactivity and physical characteristics.

DFT methods, such as B3LYP, are widely used for optimizing the geometry of benzophenone (B1666685) derivatives and predicting their electronic and spectral properties. These calculations provide a foundational understanding of the molecule's stability and energetic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portion of the molecule, influenced by the cyano group, while the LUMO is anticipated to be centered on the electron-deficient region, dominated by the nitro group. This distribution is characteristic of donor-acceptor systems. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and greater ease of electronic transition.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Calculation of Dipole Moments and Polarizability

Polarizability, on the other hand, describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Both dipole moment and polarizability are crucial for understanding intermolecular interactions and the nonlinear optical properties of a material. These properties can be accurately calculated using computational methods like DFT.

Table 2: Calculated Molecular Properties of this compound

| Property | Calculated Value |

| Dipole Moment (Debye) | Data not available in search results |

| Polarizability (a.u.) | Data not available in search results |

Simulation of Spectroscopic Properties and Spectral Band Assignments

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions between different molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the main electronic transitions are expected to be of a π → π* character, with a significant contribution from the HOMO to LUMO transition. These transitions are responsible for the absorption of light in the UVA/UVB range. The presence of both donor and acceptor groups facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which can be observed and characterized through spectroscopic simulations.

Table 3: Simulated Spectroscopic Data and Band Assignments for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| Data not available | Data not available | Data not available | Data not available |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a pivotal role in modeling reaction mechanisms and identifying the structures of transition states. For reactions involving this compound, such as nucleophilic or electrophilic attacks, theoretical calculations can map out the potential energy surface of the reaction.

This analysis helps in determining the activation energies and understanding the step-by-step process of bond breaking and formation. While specific reaction mechanism studies for this compound were not detailed in the search results, the general approach would involve locating the transition state structures and calculating the energy barriers for various potential reaction pathways.

Theoretical Characterization of Charge Transfer States

The electronic structure of this compound, with its distinct donor (cyano) and acceptor (nitro) moieties, makes it a prime candidate for exhibiting intramolecular charge transfer (ICT) states upon electronic excitation. Theoretical studies can characterize these ICT states in detail.

Upon absorption of light, an electron is promoted from an orbital localized on the donor side to one on the acceptor side, creating a charge-separated excited state. Computational methods can quantify the extent of this charge transfer, calculate the dipole moment of the excited state, and map the changes in molecular geometry that accompany the formation of the ICT state. Understanding these charge transfer states is crucial for applications in materials science, such as in the design of nonlinear optical materials and molecular electronics.

Advanced Materials Applications of 4 Cyano 4 Nitrobenzophenone

Optoelectronic Materials and Devices

The unique electronic characteristics of 4-cyano-4'-nitrobenzophenone, derived from its substituted benzophenone (B1666685) core, make it a compound of interest for various optoelectronic applications. Benzophenone and its derivatives have attracted significant attention as key components in the molecular design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic systems sandia.govosti.gov.

Organic Semiconductors and Thin-Film Applications

The benzophenone framework is a recognized fragment for the synthesis of organic semiconductors sandia.govosti.gov. Organic semiconductors are foundational to a range of electronic devices, including thin-film transistors (TFTs) and OLEDs, where they facilitate charge transport rsc.orgresearchgate.net. The performance of these devices is heavily dependent on the molecular structure and morphology of the organic thin films flowbatterieseurope.euresearchgate.net.

This compound's properties are significantly influenced by its substituent groups. The cyano and nitro groups are strongly electron-withdrawing, which enhances the electrophilicity and alters the electronic energy levels of the molecule vulcanchem.com. This modification of electronic properties is a critical strategy in designing organic materials for semiconductor applications. For instance, in materials designed for nonlinear optics (NLO), a field closely related to optoelectronics, the push-pull architecture created by electron-donating and electron-accepting groups can lead to large NLO responses due to efficient intramolecular charge transfer nih.govaps.orgmdpi.com. While this compound possesses two acceptor groups, its derivatives, created through the chemical transformation of the nitro group into a donor amine group, would establish a classic push-pull system vulcanchem.com.

The suitability of organic molecules for thin-film applications also depends on their ability to form stable and well-ordered layers. The dipolar nature of this compound, resulting from its polar substituents, can influence molecular packing and ordering in the solid state, which are crucial factors for charge transport in thin films researchgate.net.

Photoinitiators in Polymer Science

Benzophenone and its derivatives are widely utilized as Type II photoinitiators in polymer science Current time information in Bangalore, IN.. A photoinitiator is a compound that, upon absorbing light (typically UV radiation), generates reactive species—free radicals or cations—that initiate polymerization Current time information in Bangalore, IN.. This compound is specifically identified as a photoinitiator or cross-linking agent for use in UV-curable resins vulcanchem.com.

In a typical Type II mechanism, the benzophenone derivative absorbs a photon, promoting it to an excited triplet state. This excited molecule does not fragment directly but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or thiol. This bimolecular reaction generates a radical from the co-initiator, which then initiates the polymerization of monomers, like acrylates nih.gov. The efficiency of this process depends on factors including the absorption spectrum of the photoinitiator and the emission spectrum of the light source Current time information in Bangalore, IN.. The presence of electron-deficient rings in this compound makes it effective in this role vulcanchem.com.

Development of Sensorial Systems and Chemical Probes

The development of chemical sensors often relies on molecules that exhibit a change in a measurable property, such as fluorescence, upon interaction with a specific analyte. Organic molecules featuring both electron-donating and electron-withdrawing groups ("push-pull" systems) are often fluorescent researchgate.net.

While direct applications of this compound as a chemical sensor are not extensively documented, its chemical structure suggests significant potential. The molecule itself contains two electron-withdrawing groups. However, it is a key precursor for creating sensor molecules. The nitro group can be readily reduced to an amino group (-NH₂), a strong electron donor vulcanchem.com. This transformation would convert the molecule into 4-amino-4'-cyanobenzophenone, a compound with a strong intramolecular charge-transfer character due to the donor-acceptor combination of the amino and cyano groups.

This resulting "push-pull" aniline (B41778) derivative would be expected to be fluorescent. The sensing mechanism could be based on the detection of analytes that interact with or are catalyzed by the molecule. For example, research has shown that other nitro-cyano substituted aromatics, like 4-nitrophthalonitrile, can function as probes by being reduced to highly fluorescent anilines, a process that can be used to detect specific biological markers researchgate.net. This principle suggests that this compound is a promising platform for designing fluorescent chemical probes.

Utilization in Energy Storage Systems (e.g., Redox Flow Battery Components)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources into the grid flowbatterieseurope.eudnv.com. These batteries store energy in liquid electrolytes containing electroactive species. There is growing interest in using organic molecules in non-aqueous RFBs, which allows for higher cell voltages and energy densities compared to aqueous systems dnv.comresearchgate.net.

The benzophenone (BP) molecular family has been identified as a promising class of materials for the negative electrolyte (anolyte) in non-aqueous RFBs aalto.firesearchgate.net. This is due to their ability to undergo reversible reduction at very low (negative) potentials researchgate.net. Research into benzophenone and its derivatives shows they can achieve a first reduction at approximately -2.25 V (vs. Ag/Ag⁺), which is a highly desirable characteristic for a high-energy-density anolyte researchgate.net.

However, a significant challenge with benzophenone-based anolytes is their chemical stability, as the reduced forms can be highly reactive and prone to degradation sandia.govresearchgate.net. Research efforts are focused on modifying the benzophenone structure to improve stability and cycling performance sandia.govosti.gov. The introduction of substituents, such as the cyano and nitro groups in this compound, would be expected to modulate the redox potential and stability of the molecule. The strong electron-withdrawing nature of these groups would likely make the redox potential less negative compared to unsubstituted benzophenone but could influence the stability of the resulting radical anion. Therefore, while not yet specifically documented as an RFB component, this compound fits within a class of organic molecules being actively investigated for next-generation energy storage systems.

Design and Synthesis of Novel Functional Organic Materials

One of the most significant applications of this compound is its role as a versatile chemical intermediate for the synthesis of more complex functional materials vulcanchem.comlookchem.com. The presence of two distinct and reactive functional groups, the cyano and the nitro group, allows for a wide range of chemical transformations.

Key Synthetic Transformations and Applications:

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard chemical reductants or catalytic hydrogenation. This yields 4-amino-4'-cyanobenzophenone, a valuable building block for dyes, pharmaceuticals, and polymers vulcanchem.com.

Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH₂) vulcanchem.com. This opens pathways to polyester (B1180765) and polyamide synthesis.

Precursor for Liquid Crystals: The rigid benzophenone core combined with the strong dipole moment imparted by the cyano and nitro groups are features that enhance mesogenic properties, which are essential for the formation of liquid crystal phases. Derivatives of cyanobiphenyls are famously used as liquid crystals in display technologies researchgate.netnih.govwikipedia.org.

Building Block for Advanced Polymers: By converting the existing functional groups into polymerizable ones, this compound can be incorporated into advanced polymer backbones. For instance, conversion to a diamine or a dicarboxylic acid would allow its use as a monomer in the synthesis of high-performance polyamides or polyesters.

Nonlinear Optical (NLO) Materials: As mentioned, creating a donor-acceptor structure by reducing the nitro group can generate materials with significant second-order NLO properties, which are useful in telecommunications and optical computing nih.gov.

The table below summarizes the synthetic utility of this compound's functional groups.

| Functional Group | Chemical Transformation | Resulting Functional Group | Potential Material Application | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | NLO Materials, Dyes, Polymer Monomers | vulcanchem.com |

| Cyano (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) / Amide (-CONH₂) | Polyester/Polyamide Monomers | vulcanchem.com |

| Aromatic Core | Incorporation | - | Liquid Crystals, Coordination Polymers | vulcanchem.com |

Structure Property Relationships in 4 Cyano 4 Nitrobenzophenone Derivatives

Systematic Variation of Substituents and Their Electronic Effects

The electronic influence of substituents is primarily governed by a combination of inductive and resonance effects. Electron-withdrawing groups, such as halogens, carbonyls, and additional nitro or cyano groups, pull electron density away from the aromatic system through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect). Conversely, electron-donating groups, like alkyl, alkoxy (-OR), and amino (-NR2) groups, push electron density into the aromatic rings.

In the context of 4-Cyano-4'-nitrobenzophenone, introducing an electron-donating group, for instance, at the ortho or meta position relative to the existing cyano or nitro groups, would create a more pronounced "push-pull" character. This enhanced intramolecular charge transfer (ICT) is a key factor in determining the photophysical and nonlinear optical properties of the molecule. The strength of the donor and acceptor groups, as well as their relative positions on the benzophenone (B1666685) scaffold, are critical parameters that can be systematically varied to fine-tune the electronic properties.

The Hammett equation provides a quantitative framework for understanding these substituent effects. By correlating reaction rates and equilibrium constants for a series of substituted aromatic compounds, it is possible to assign substituent constants (σ) that reflect their electron-donating or -withdrawing ability. While specific Hammett studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles are well-established. For instance, a substituent with a positive Hammett constant will increase the acidity of a benzoic acid derivative, indicating its electron-withdrawing nature. In the case of this compound, such substituents would further enhance the electron-deficient character of the molecule.

A hypothetical systematic study might involve placing a range of substituents, from strong donors like dimethylamino (-N(CH3)2) to strong acceptors like trifluoromethyl (-CF3), at various available positions on the benzophenone core. The resulting electronic perturbations could be probed using techniques like NMR spectroscopy, where changes in chemical shifts would indicate alterations in the local electronic environment of the aromatic protons and carbons.

Correlation of Molecular Structure with Photophysical and Electrochemical Behavior

The systematic variation of substituents has a direct and predictable impact on the photophysical and electrochemical properties of this compound derivatives. These properties are intrinsically linked to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them.

Photophysical Properties:

The absorption and emission of light by these molecules are governed by electronic transitions between molecular orbitals. In push-pull systems like this compound, the lowest energy absorption band typically corresponds to an intramolecular charge transfer (ICT) transition, where an electron is promoted from a HOMO, which is often localized on the donor part of the molecule (in this case, the benzophenone bridge can act as a weak donor relative to the strong acceptors), to a LUMO that is predominantly located on the acceptor moieties.

The energy of this ICT transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the electronic nature of the substituents.

Electron-donating groups raise the HOMO energy level more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths.

The fluorescence properties of these derivatives are also strongly influenced by their structure. The energy of the emitted light (fluorescence) is typically lower than the absorbed light, with the difference being the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and the surrounding environment. Non-radiative decay pathways, which compete with fluorescence, can be influenced by factors such as molecular rigidity and the presence of heavy atoms.

The following interactive table illustrates the expected trends in the photophysical properties of hypothetical this compound derivatives with a systematic variation of a substituent 'R' at a hypothetical position on one of the phenyl rings.

| Substituent (R) | Electronic Nature | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Expected λmax (Absorption) |

| -N(CH3)2 | Strong Donor | Increased | Slightly Increased | Decreased | Red-shifted |

| -OCH3 | Moderate Donor | Increased | Slightly Increased | Decreased | Red-shifted |

| -CH3 | Weak Donor | Slightly Increased | Minimally Affected | Slightly Decreased | Slightly Red-shifted |

| -H | Reference | Reference | Reference | Reference | Reference |

| -Cl | Weak Acceptor | Decreased | Decreased | Slightly Decreased/Increased | Variable |

| -CF3 | Strong Acceptor | Significantly Decreased | Significantly Decreased | Variable | Variable |

Electrochemical Behavior:

Cyclic voltammetry is a powerful technique to probe the redox properties of molecules, providing information about their HOMO and LUMO energy levels. The reduction potential is related to the energy of the LUMO, while the oxidation potential is related to the energy of the HOMO.

For this compound derivatives, the presence of two strong electron-withdrawing groups makes them relatively easy to reduce. The introduction of additional substituents will modulate these redox potentials:

Electron-donating groups will make the molecule easier to oxidize (less positive oxidation potential) and harder to reduce (more negative reduction potential).

Electron-withdrawing groups will make the molecule harder to oxidize (more positive oxidation potential) and easier to reduce (less negative reduction potential).

These relationships are crucial for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the energy levels of different materials need to be carefully aligned for efficient charge injection and transport.

The following interactive table summarizes the expected trends in the electrochemical properties of the same hypothetical series of derivatives.

| Substituent (R) | Electronic Nature | Expected Oxidation Potential | Expected Reduction Potential |

| -N(CH3)2 | Strong Donor | Less Positive | More Negative |

| -OCH3 | Moderate Donor | Less Positive | More Negative |

| -CH3 | Weak Donor | Slightly Less Positive | Slightly More Negative |

| -H | Reference | Reference | Reference |

| -Cl | Weak Acceptor | More Positive | Less Negative |

| -CF3 | Strong Acceptor | Significantly More Positive | Significantly Less Negative |

Rational Design Principles for Tailoring Performance in Materials Applications

The understanding of structure-property relationships in this compound derivatives provides a powerful toolkit for the rational design of new materials with tailored performance for specific applications.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character of push-pull systems makes them excellent candidates for NLO applications, such as second-harmonic generation. To maximize the NLO response, the design principles would focus on:

Maximizing the change in dipole moment between the ground and excited states. This is achieved by using very strong electron-donating and electron-accepting groups.

Optimizing the length and nature of the π-conjugated bridge to facilitate efficient charge transfer.

Controlling the molecular symmetry. For second-order NLO effects, a non-centrosymmetric crystal packing is required.

Organic Electronics: For applications in OLEDs, OPVs, and organic field-effect transistors (OFETs), the key design parameters are the HOMO and LUMO energy levels, charge carrier mobility, and morphological stability. Rational design in this context involves:

Tuning HOMO and LUMO levels through substituent effects to match the work functions of electrodes and the energy levels of other active layers for efficient charge injection and separation.

Designing molecules that promote favorable intermolecular interactions (e.g., π-π stacking) to enhance charge transport. This can be influenced by the shape and size of the substituents.

Incorporating solubilizing groups to allow for solution-based processing of materials into thin films, without significantly disrupting the electronic properties.

Fluorescent Probes and Sensors: The sensitivity of the photophysical properties of this compound derivatives to their environment can be exploited in the design of fluorescent sensors. For example, a molecule could be designed where the binding of a specific analyte (e.g., a metal ion or a biomolecule) to a recognition site on the molecule perturbs the ICT process, leading to a detectable change in the fluorescence color or intensity.

Future Research Directions and Emerging Paradigms for 4 Cyano 4 Nitrobenzophenone

Integration into Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the development of hybrid organic-inorganic systems, which synergistically combine the properties of both components to achieve novel functionalities. The incorporation of 4-Cyano-4'-nitrobenzophenone as a functional organic linker or guest molecule within these frameworks represents a promising avenue for creating advanced materials.

Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound, or its carboxylated derivatives, could allow it to serve as a linker in the construction of novel MOFs. The polar cyano and nitro groups could influence the framework's topology and pore environment, potentially leading to materials with high selectivity for gas sorption or separation. Furthermore, the inherent electronic properties of the molecule could be harnessed to create photoactive or catalytically active MOFs.

Hybrid Perovskites: Lead-free hybrid perovskites are a major focus of research for next-generation solar cells and optoelectronic devices. beilstein-journals.org The incorporation of organic molecules like this compound as surface passivating agents or as components in 2D/3D hybrid perovskite structures could enhance stability and performance. beilstein-journals.orgsemanticscholar.org The dipole moment of the molecule could favorably influence the electronic band structure at interfaces, potentially improving charge extraction efficiency in photovoltaic devices.

Future research will likely focus on the synthesis and characterization of these hybrid materials, exploring how the specific properties of this compound can be translated into enhanced performance in applications such as sensing, catalysis, and optoelectronics.

Exploration of Novel Sustainable Synthetic Pathways and Methodologies

The increasing demand for environmentally benign chemical processes necessitates the development of green synthetic routes for specialty chemicals like this compound. Future research will pivot away from traditional methods that often rely on harsh reagents and solvents towards more sustainable alternatives.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and increase product yields. anton-paar.comorientjchem.orgnih.gov The application of MAOS to the synthesis of nitrobenzophenone derivatives has been shown to be effective, offering an energy-efficient and rapid alternative to conventional heating methods. orientjchem.orgresearchgate.net Future work will involve optimizing microwave-assisted protocols for the synthesis of this compound, potentially under solvent-free conditions to further enhance its green credentials.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, minimizing waste and avoiding the use of toxic reagents. The successful synthesis of other benzophenone (B1666685) derivatives using engineered microorganisms demonstrates the feasibility of this approach. nih.gov Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound could lead to a highly sustainable and efficient production method.

Photocatalysis: Leveraging light to drive chemical reactions is another promising green chemistry approach. Benzophenone itself is a well-known photosensitizer used in various photocatalytic reactions. chemrxiv.orgacs.org Exploring photocatalytic synthetic routes, perhaps using semiconductor or molecular photocatalysts, could provide an energy-efficient pathway to the target molecule and its derivatives.

The table below summarizes potential sustainable methodologies and their advantages.

| Methodology | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. anton-paar.comsphinxsai.com | Friedel-Crafts acylation or cross-coupling steps in the synthesis. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzymatic coupling of precursor aromatic rings. |

| Photocatalysis | Use of light as a renewable energy source, mild conditions. chemrxiv.org | Light-driven cross-coupling or functionalization reactions. |

Application of Advanced Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound upon excitation with light is crucial for its application in optoelectronics and photochemistry. The molecule's dynamics, from initial light absorption to subsequent energy relaxation pathways, occur on extremely short timescales. Advanced spectroscopic techniques are essential to resolve these ultrafast processes.

Femtosecond Transient Absorption Spectroscopy: This technique allows for the observation of the excited-state dynamics of molecules on femtosecond (10⁻¹⁵ s) to microsecond (10⁻⁶ s) timescales. nih.govacs.org For nitroaromatic compounds, this method can elucidate complex photochemical pathways, including intersystem crossing to triplet states and internal conversion back to the ground state. rsc.orgresearchgate.net Applying this technique to this compound would provide critical insights into its excited-state lifetimes, the nature of its transient species, and the quantum yields of different relaxation channels, which are vital for designing efficient nonlinear optical materials or photosensitizers.

Time-Resolved Resonance Raman (TR³) Spectroscopy: TR³ spectroscopy provides structural information about short-lived transient species, such as excited triplet states and radicals. acs.org Studies on benzophenone and its derivatives have successfully used TR³ to identify and characterize key intermediates in photochemical reactions. researchgate.netacs.org This technique could be used to obtain vibrational (i.e., structural) information on the excited states of this compound, clarifying how the molecular structure changes upon photoexcitation.

These advanced techniques will provide a detailed picture of the photophysical and photochemical behavior of this compound, enabling a deeper understanding of its structure-property relationships and guiding the design of improved materials.

Theoretical Prediction and Rational Design of Next-Generation Analogues

Computational chemistry provides a powerful tool for predicting the properties of new molecules and guiding synthetic efforts toward compounds with enhanced performance. For this compound, theoretical methods can be used to design next-generation analogues with optimized characteristics for specific applications, such as nonlinear optics (NLO).

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular structures, electronic properties, and spectroscopic signatures. rsc.orgresearchgate.netrsc.org For NLO chromophores, DFT can be employed to calculate key parameters like the dipole moment, polarizability, and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO activity. researchgate.netdoi.org Computational studies can systematically evaluate how modifications to the molecular structure—such as altering the donor/acceptor groups or extending the π-conjugated system—affect the NLO response. researchgate.net

Structure-Property Relationships: By combining computational predictions with experimental data, robust structure-property relationships can be established. researchgate.net For instance, theoretical modeling can explore a wide range of donor and acceptor groups to replace the cyano and nitro moieties, respectively, to maximize the hyperpolarizability. This rational design approach can identify promising new candidate molecules with superior NLO properties, streamlining the experimental discovery process. rsc.org

The table below illustrates how computational design can guide the development of new analogues.

| Molecular Modification | Predicted Effect on NLO Properties | Design Rationale |

| Stronger Donor Group | Increase in hyperpolarizability (β) | Enhances intramolecular charge transfer. |

| Modified π-Bridge | Tune absorption wavelength and β | Optimizes the balance between transparency and NLO response. |

| Different Acceptor Group | Modulate electron-accepting strength and β | Fine-tunes the electronic properties for specific applications. |

Through these predictive computational approaches, the development of new materials based on the this compound scaffold can be accelerated, leading to the creation of next-generation materials with tailored functionalities.

Q & A

Q. What are the common synthetic routes for 4-Cyano-4'-nitrobenzophenone?

The synthesis of this compound typically involves Friedel-Crafts acylation and nitration reactions . For example, Friedel-Crafts acylation using benzoyl chloride derivatives and aromatic precursors (e.g., nitrobenzene) in the presence of Lewis acids like AlCl₃ can yield intermediate structures. Subsequent nitration at the para-position introduces the nitro group. Evidence from analogous compounds (e.g., 4-Bromo-3’-nitrobenzophenone) shows yields of ~60% after recrystallization in hexane . Nitration conditions must be carefully controlled (e.g., temperatures <5°C) to avoid over-nitration or side reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., C₁₃H₉N₂O₃ would have a molecular ion at m/z ≈ 227.2) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic proton environments and substitution patterns (e.g., para-substituted nitro and cyano groups) .

Q. What safety protocols are recommended for handling this compound?

- Hazard Classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A) .

- Preventive Measures : Use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry place away from ignition sources .

- Emergency Response : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s electronic properties in material science applications?